(E)-pent-2-ene-1,5-diamine chemical structure and physical properties
(E)-pent-2-ene-1,5-diamine chemical structure and physical properties
An In-depth Technical Guide to (E)-pent-2-ene-1,5-diamine: A Theoretical and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive theoretical and predictive overview of (E)-pent-2-ene-1,5-diamine, a molecule with potential applications in materials science and as a synthetic building block. Due to the limited availability of experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to forecast its properties and reactivity.
Chemical Structure and Isomerism
(E)-pent-2-ene-1,5-diamine is an unsaturated aliphatic diamine with the chemical formula C5H12N2.[1] The structure features a five-carbon chain with a trans-configured double bond between the second and third carbon atoms, and primary amine groups at positions 1 and 5.
The IUPAC name for this compound is (E)-pent-2-ene-1,5-diamine.[1] It is also known by its CAS number, 856819-92-6.[1][2] The stereochemistry of the double bond is crucial, with the (E)-isomer (trans) being distinct from the corresponding (Z)-isomer (cis). The geometric constraints of the (E)-isomer result in a more linear and extended conformation compared to its (Z)-counterpart.
Caption: Chemical structure of (E)-pent-2-ene-1,5-diamine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (E)-pent-2-ene-1,5-diamine, based on computational models and comparison with similar aliphatic diamines.[1]
| Property | Predicted Value | Notes |
| Molecular Weight | 100.16 g/mol | Computed by PubChem.[1] |
| XLogP3 | -0.9 | A measure of lipophilicity, suggesting high water solubility.[1] |
| Hydrogen Bond Donors | 2 | The two primary amine groups can donate hydrogen bonds.[1] |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms can accept hydrogen bonds.[1] |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility.[1] |
| Boiling Point | Estimated 180-200 °C | Based on trends for similar diamines like cadaverine (pentane-1,5-diamine). |
| Solubility | High in water and polar organic solvents | Expected due to the presence of two amine groups capable of hydrogen bonding. |
| pKa | Estimated 9.5-10.5 for each amine group | Typical for primary aliphatic amines. The two pKa values are expected to be close. |
Hypothetical Synthesis and Experimental Protocols
Proposed Synthetic Pathway: From (E)-pent-2-ene-1,5-diol
A viable synthetic strategy would be a two-step process starting from the corresponding diol, (2E)-pent-2-ene-1,5-diol, which is commercially available.
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Halogenation of the Diol: The diol can be converted to the corresponding dihalide, for example, (E)-1,5-dibromopent-2-ene, using a standard halogenating agent like phosphorus tribromide (PBr₃). This reaction typically proceeds with good yield for allylic alcohols.
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Amination of the Dihalide: The resulting (E)-1,5-dibromopent-2-ene can then be subjected to amination. A common method to avoid over-alkylation is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. Alternatively, direct amination with a large excess of ammonia can be employed, though this may lead to a mixture of primary, secondary, and tertiary amines.
Caption: Proposed two-step synthesis of (E)-pent-2-ene-1,5-diamine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of (E)-1,5-dibromopent-2-ene
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To a stirred solution of (2E)-pent-2-ene-1,5-diol in an anhydrous aprotic solvent (e.g., diethyl ether) at 0 °C, slowly add phosphorus tribromide (PBr₃) (approximately 0.7 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding it to ice-water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude (E)-1,5-dibromopent-2-ene, which can be purified by vacuum distillation.
Step 2: Synthesis of (E)-pent-2-ene-1,5-diamine via Gabriel Synthesis
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Dissolve (E)-1,5-dibromopent-2-ene and potassium phthalimide (2.2 equivalents) in a polar aprotic solvent such as DMF.
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Heat the mixture with stirring for several hours. Monitor the reaction for the disappearance of the dibromide.
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After cooling, add hydrazine hydrate (2.5 equivalents) to the reaction mixture and heat under reflux for a few hours to cleave the phthalimide groups.
-
Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide precipitate.
-
Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the diamine.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (E)-pent-2-ene-1,5-diamine.
-
Purify the product by vacuum distillation.
Predicted Reactivity and Chemical Properties
The chemical reactivity of (E)-pent-2-ene-1,5-diamine is dictated by its two primary amine groups and the carbon-carbon double bond.
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Basicity: The lone pairs on the nitrogen atoms make the molecule basic. It will react with acids to form ammonium salts.
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Nucleophilicity: The primary amine groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.
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Reactions of the Alkene: The double bond can undergo typical electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation).
-
Polymerization: As a diamine, it can serve as a monomer in polymerization reactions with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas.[3] The presence of the double bond in the polymer backbone could be exploited for subsequent cross-linking reactions. The properties of such polymers, like melting point and solubility, would be influenced by the length and flexibility of the diamine chain.[4]
Potential Applications in Research and Drug Development
While specific applications for (E)-pent-2-ene-1,5-diamine have not been documented, its structure suggests several potential uses:
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Monomer for Advanced Polymers: It could be used to synthesize specialty polyamides and polyureas with unique properties imparted by the unsaturated backbone.[5] These materials might find applications in coatings, adhesives, and fibers. The double bond could allow for post-polymerization modifications, such as vulcanization, to create cross-linked materials with enhanced thermal and mechanical stability.
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Building Block in Organic Synthesis: The two amine groups and the double bond provide multiple reactive sites for the construction of more complex molecules. It could be a precursor for the synthesis of heterocyclic compounds or other functionalized diamines. Vicinal diamines, for instance, are important motifs in many biologically active molecules and are used as ligands in catalysis.[6][7]
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Ligand in Coordination Chemistry: Diamines are well-known ligands for transition metals. (E)-pent-2-ene-1,5-diamine could form stable chelate complexes with various metal ions, with potential applications in catalysis or as metal-sequestering agents.
Safety and Handling
No specific toxicity data is available for (E)-pent-2-ene-1,5-diamine. However, based on the properties of similar short-chain aliphatic amines and diamines, it should be handled with care. It is likely to be corrosive and a skin and respiratory irritant.[8] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be carried out in a well-ventilated fume hood.
Conclusion
(E)-pent-2-ene-1,5-diamine represents an intriguing yet underexplored chemical entity. This guide provides a theoretical framework for its properties, synthesis, and potential applications, based on established chemical principles. It is intended to serve as a foundational resource for researchers interested in exploring the chemistry and utility of this and related unsaturated diamines. Experimental validation of the predicted properties and synthetic routes is a necessary next step to fully unlock the potential of this molecule.
References
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Modular Synthesis of 1,2-Diamine Derivatives via Palladium-Catalyzed Aerobic Oxidative Cyclization of Allylic Sulfamides. PMC. Available at: [Link]
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Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. Available at: [Link]
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(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-ylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine. Pharmaffiliates. Available at: [Link]
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1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. PMC. Available at: [Link]
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2-Methylpentamethylenediamine. Wikipedia. Available at: [Link]
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